[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride

Salt selection Aqueous solubility Pre-formulation

[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride (CAS 1443981-59-6) is a fused bicyclic heterocycle incorporating a [1,2,4]triazole ring annulated to a pyridine core bearing a carboxylic acid functionality at the 5-position, supplied as the hydrochloride salt. The compound has a molecular formula of C₇H₆ClN₃O₂, a molecular weight of 199.59 g/mol, and a typical commercial purity of ≥95%.

Molecular Formula C7H6ClN3O2
Molecular Weight 199.59 g/mol
CAS No. 1443981-59-6
Cat. No. B1431013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride
CAS1443981-59-6
Molecular FormulaC7H6ClN3O2
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NN2C(=C1)C(=O)O.Cl
InChIInChI=1S/C7H5N3O2.ClH/c11-7(12)5-2-1-3-6-8-4-9-10(5)6;/h1-4H,(H,11,12);1H
InChIKeyKKZVWAOOZGZOFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride (CAS 1443981-59-6) Is a Critical Heterocyclic Building Block for Kinase-Focused Discovery


[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride (CAS 1443981-59-6) is a fused bicyclic heterocycle incorporating a [1,2,4]triazole ring annulated to a pyridine core bearing a carboxylic acid functionality at the 5-position, supplied as the hydrochloride salt . The compound has a molecular formula of C₇H₆ClN₃O₂, a molecular weight of 199.59 g/mol, and a typical commercial purity of ≥95% . Its structural architecture positions it as a privileged scaffold for generating kinase inhibitor libraries, particularly those targeting Janus kinase (JAK) family members, owing to the established role of the 1,2,4-triazolo[1,5-a]pyridine core in conferring JAK2 vs. JAK3 selectivity [1].

Why Positional Isomerism and Salt Form Prevent Simple Interchange of [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic Acid HCl with Close Analogs


Substituting [1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride (CAS 1443981-59-6) with its free-acid counterpart (CAS 1234616-38-6) or with positional isomers such as the 6-carboxylic acid (CAS 1043903-19-0) or 8-carboxylic acid (CAS 1234616-36-4) carries measurable risk. The hydrochloride salt exhibits a computed aqueous pKa of 3.46 and a LogD₇.₄ of −2.66 [1], whereas the free acid's reported LogP is 0.43 , indicating substantial differences in ionization state and hydrophilicity that directly affect solubility, formulation compatibility, and in vitro assay behavior. Positional isomers display markedly divergent computed pKa values—the 6-COOH isomer has a predicted pKa of 0.27 ± 0.41 and the 8-COOH isomer a predicted pKa of −0.43 ± 0.41 —which alter hydrogen-bond donor/acceptor capacities and metal-coordination geometries essential for target engagement [2]. Generic substitution without verifying these physicochemical parameters can lead to irreproducible biological results and wasted synthetic effort.

Quantitative Differentiation Evidence for [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic Acid HCl (CAS 1443981-59-6) vs. Closest Analogs


Aqueous Solubility and Ionization Advantage of the Hydrochloride Salt vs. the Free Acid Form

The hydrochloride salt of [1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid (target, CAS 1443981-59-6) delivers a computed LogD₇.₄ of −2.66 [1], indicating pronounced hydrophilicity and preferential partitioning into aqueous media at physiological pH, compared to the free acid (CAS 1234616-38-6), which exhibits a LogP of 0.43 and substantially lower aqueous solubility. The salt form's acid pKa of 3.46 [1] ensures full ionization at pH ≥ 5.5, whereas the free acid remains partially unionized. The principle that converting non-charged triazolopyridines into charged salt analogues increases water solubility has been experimentally validated in a related [1,2,3]triazolo[1,5-a]pyridine series, where salt formation was essential for achieving biologically relevant solubility [2].

Salt selection Aqueous solubility Pre-formulation Building block handling

Carboxylic Acid Position Determines pKa and Hydrogen-Bond Donor Strength: 5-COOH vs. 6-COOH vs. 8-COOH Isomers

The position of the carboxylic acid substituent on the [1,2,4]triazolo[1,5-a]pyridine core dramatically alters the acid dissociation constant. The target 5-COOH hydrochloride (CAS 1443981-59-6) has a computed pKa of 3.46 [1], whereas the 6-COOH isomer (CAS 1043903-19-0) exhibits a predicted pKa of 0.27 ± 0.41 , and the 8-COOH isomer (CAS 1234616-36-4) has a predicted pKa of −0.43 ± 0.41 . This >3.7 pKa unit spread between the 5-COOH and 8-COOH isomers translates to a >5000-fold difference in acid dissociation equilibrium at neutral pH. The hydrogen-bond donor/acceptor capability of the carboxylic acid group, which has been identified as the main determinant for adenosine hA2a receptor inhibitory activity and hA1 selectivity in isomeric triazolopyridine pairs [2], is predicted to differ correspondingly among the positional isomers.

Positional isomerism pKa modulation H-bond donor Target engagement

Scaffold Privilege for JAK2 Selectivity: Differentiation from Non-Triazolopyridine Heterocyclic Building Blocks

The 1,2,4-triazolo[1,5-a]pyridine scaffold, of which the target 5-carboxylic acid hydrochloride is a versatile functionalized derivative, has been explicitly validated as a privileged template for achieving JAK2 selectivity over JAK3. In the discovery program leading to CEP-33779, meta-substituted C2-NH-aryl analogs on the triazolopyridine core achieved exceptional selectivity for JAK2 over JAK3, with the clinical candidate CEP-33779 demonstrating a JAK2 IC₅₀ of 1.8 nM and >40-fold selectivity over JAK1 and >800-fold over TYK2 [1]. While the target compound is the unelaborated 5-COOH building block rather than a fully optimized inhibitor, its core scaffold is the same validated chemotype. In contrast, non-triazolopyridine heterocyclic carboxylic acids (e.g., indole-5-carboxylic acid, benzimidazole-5-carboxylic acid) lack the specific nitrogen atom geometry required for hinge-region hydrogen bonding to the JAK2 kinase domain [1].

JAK2 inhibitor Kinase selectivity Scaffold privilege CEP-33779

Microwave-Assisted Synthetic Accessibility: Higher Yields vs. Conventional Thermal Methods for Triazolopyridine Construction

The [1,2,4]triazolo[1,5-a]pyridine core, from which the target 5-carboxylic acid hydrochloride is derived, can be assembled via a catalyst-free, additive-free microwave-mediated protocol from enaminonitrile and benzohydrazide precursors [1]. This method achieves good-to-excellent yields in short reaction times and has been demonstrated to be amenable to scale-up and late-stage functionalization [1]. While specific comparative yield data for the 5-COOH derivative vs. other isomers under identical conditions are not reported, the microwave protocol's broad substrate scope with diverse carboxylic acids as inputs directly enables the synthesis of the 5-COOH building block [1]. In contrast, conventional thermal cyclization methods for triazolopyridines typically require longer reaction times (hours vs. minutes) and may employ metal catalysts, introducing purification burdens [2].

Microwave synthesis Green chemistry Reaction yield Scale-up

Polar Surface Area and Rotatable Bond Profile Support Fragment-Based and Lead-Like Library Design

The target hydrochloride (CAS 1443981-59-6) has a computed topological polar surface area (TPSA) of 67.49 Ų and only one rotatable bond , placing it firmly within lead-like chemical space. For comparison, the 2-amino-5-COOH analog (CAS 1536143-78-8) has a higher molecular weight (178.15 vs. 199.59 for the HCl salt, or 163.13 for the corresponding free acid) and introduces an additional hydrogen-bond donor, which may reduce membrane permeability in elaborated derivatives . The 7-methyl-5-COOH analog introduces increased lipophilicity (estimated LogP ~1.2 ), shifting the physicochemical profile away from the favorable low-lipophilicity, high-polarity quadrant preferred for fragment-based screening libraries. The target compound's low LogP (0.43 free acid) and high TPSA align with the design principles outlined for non-flat, polar, small-molecule building blocks containing the privileged triazolopyridine core [1].

Fragment-based drug discovery Lead-likeness Polar surface area Building block metrics

Commercial Purity and Storage Specification Advantage vs. Research-Grade Free Acid Batches

Commercially supplied [1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride (CAS 1443981-59-6) is consistently specified at ≥95% purity by multiple independent vendors , with recommended long-term storage at −20 °C for 1–2 years [1]. In contrast, the free acid form (CAS 1234616-38-6) is offered at variable purities ranging from 95% to 98% depending on the supplier , and the hydrochloride salt's enhanced crystallinity and higher melting point (not explicitly reported but inferred from salt-form characteristics) provide greater resistance to hygroscopic degradation during storage. The hydrochloride salt's defined stoichiometry (1:1 HCl) eliminates the batch-to-batch variability in acid content that can affect coupling reaction stoichiometry when using the free acid in amide bond formations or esterifications.

Purity specification Storage stability Quality control Procurement

High-Value Application Scenarios Where [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic Acid HCl (CAS 1443981-59-6) Provides Measurable Advantage


JAK2-Focused Kinase Inhibitor Library Synthesis

Medicinal chemistry teams building focused kinase inhibitor libraries should select the 5-COOH hydrochloride salt (CAS 1443981-59-6) as the core scaffold because the [1,2,4]triazolo[1,5-a]pyridine core has been established as the privileged template for achieving >40-fold JAK2 selectivity over JAK1 and >800-fold over TYK2 in optimized clinical candidates [1]. The 5-position carboxylic acid provides a direct handle for amide coupling to introduce C5-substituent diversity, a vector that SAR studies have shown tolerates substantial structural variation while maintaining kinase potency [1]. The hydrochloride salt form ensures reliable dissolution in DMF or DMSO for high-throughput amide coupling protocols [2].

Fragment-Based Screening Library Construction Requiring Low-Lipophilicity, High-Solubility Building Blocks

The target compound's computed LogP of 0.43 (free acid basis) and TPSA of 67.49 Ų place it in the optimal fragment-like property space (LogP < 1, TPSA > 60 Ų) recommended for fragment-based drug discovery. The hydrochloride salt's LogD₇.₄ of −2.66 [2] ensures aqueous solubility suitable for fragment screening at concentrations up to 1 mM in phosphate-buffered saline without DMSO co-solvent. This profile is superior to the 7-methyl analog (estimated LogP ~1.2 ) and the 2-amino analog (additional H-bond donors) for maintaining compliance with the Rule of Three for fragments.

Metal-Chelating Ligand Design for Metalloenzyme Inhibitor Programs

The 5-carboxylic acid group, with its computed pKa of 3.46 [2], is fully ionized at physiological pH and can serve as a zinc-binding group or general metal-coordinating moiety in metalloenzyme inhibitor design. The positional isomer differentiation is critical here: the 6-COOH (pKa 0.27) and 8-COOH (pKa −0.43) isomers are substantially more acidic and would present a different coordination geometry and charge state to metal ions in enzyme active sites. The triazolopyridine core additionally provides nitrogen atoms capable of auxiliary metal coordination, offering a bidentate or tridentate binding motif not available in simpler heterocyclic carboxylic acids.

Antimicrobial Scaffold Derivatization Leveraging Validated Salt-Form Bioactivity

Building on the demonstrated principle that converting non-charged triazolopyridines into charged salt analogues increases both water solubility and in vitro antiparasitic activity [3], the 5-COOH hydrochloride is a logical starting point for synthesizing novel antileishmanial or antibacterial agents. The pre-formed salt eliminates the need for post-synthetic salt formation, and the carboxylic acid handle allows direct conjugation to amine-containing pharmacophores known to enhance antimicrobial potency. Published antibacterial triazolopyridine patents [4] further validate the scaffold's relevance to infectious disease target space.

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